4-Fluoro-hexahydro-1H-azepine is a seven-membered heterocyclic compound characterized by the presence of a nitrogen atom and a fluorine substituent. As a member of the azepine family, this compound exhibits significant biological and chemical properties, making it an area of interest in various scientific fields. The fluorine atom enhances its reactivity and biological activity, which is crucial for its applications in medicinal chemistry and materials science.
The compound is classified under heterocyclic compounds, specifically azepines, which are known for their diverse applications in pharmaceuticals and organic synthesis. It is identified by the chemical formula CHFN and has the CAS number 1094073-73-0. Its unique structure allows it to participate in a variety of chemical reactions, leading to potential applications in drug development and material sciences.
The synthesis of 4-Fluoro-hexahydro-1H-azepine typically involves cyclization reactions. A common method includes the reaction of 1,6-diaminohexane with a fluorinating agent under controlled conditions. This process often requires an inert atmosphere to minimize side reactions, and can be catalyzed by either acids or bases depending on the desired pathway.
In industrial settings, continuous flow reactors are often utilized to enhance yield and consistency by maintaining precise control over reaction conditions .
4-Fluoro-hexahydro-1H-azepine can participate in various chemical reactions:
The major products depend on the specific reagents and conditions used during these reactions .
4-Fluoro-hexahydro-1H-azepine primarily targets the enzyme DNA-gyrase, which plays a crucial role in DNA replication and transcription in bacteria.
The compound binds to DNA-gyrase through its azepine ring structure, inhibiting its function and thereby exhibiting potential antimicrobial properties. This interaction is significant for developing novel antibiotics.
Relevant analyses indicate that the presence of fluorine enhances both stability and reactivity compared to non-fluorinated analogs .
4-Fluoro-hexahydro-1H-azepine has several notable applications:
The construction of the azepine ring—a saturated seven-membered nitrogen heterocycle—serves as the foundational step in synthesizing 4-fluoro-hexahydro-1H-azepine. Traditional approaches rely on ring-expansion or cyclization of linear precursors, but recent advances prioritize atom economy and stereocontrol. A prominent method involves the intramolecular reductive amination of ketoamines, where a linear precursor with terminal amine and ketone groups undergoes cyclization under hydrogenation catalysts (e.g., Pd/C). This method yields hexahydro-1H-azepine scaffolds with >90% purity but requires precise stoichiometric control to avoid oligomerization [3].
Alternative strategies leverage transition-metal-catalyzed cyclizations. For example, palladium-catalyzed N-arylation facilitates the closure of N-tethered haloalkylamines, forming the azepine core at 80–100°C. This method tolerates diverse functional groups (e.g., esters, ethers) but struggles with sterically hindered substrates. For fused systems (e.g., pyrazole-azepines), copper-mediated Larock-type heteroannulation achieves regioselective fusion, as demonstrated in the synthesis of serotonin receptor antagonists [2] [5].
Key challenges include controlling ring conformation during cyclization. The azepine ring’s flexibility often leads to undesired trans-fused byproducts. Optimized protocols use high-dilution conditions (0.01 M) and slow addition of substrates to suppress intermolecular side reactions [3].
Table 1: Comparison of Cyclization Methods for Azepine Ring Synthesis
Method | Conditions | Yield Range | Key Advantage | Limitation |
---|---|---|---|---|
Reductive Amination | Pd/C, H₂ (50 psi), MeOH, 25°C | 70–85% | High functional group tolerance | Requires chiral auxiliaries |
Pd-Catalyzed N-Arylation | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 60–75% | Regioselective for fused systems | Sensitive to steric hindrance |
Ring Expansion | BF₃·Et₂O, CH₂Cl₂, –20°C | 55–70% | Rapid ring construction | Low diastereoselectivity |
Installing fluorine at the azepine 4-position demands precise regiocontrol to avoid competing reactions at N1, C2, or C7. Electrochemical fluorination (ECF) has emerged as a sustainable method, leveraging fluoride ions (from Et₄N·3HF) in an undivided electrochemical cell. At boron-doped diamond (BDD) anodes, selective fluorination occurs via radical intermediates, achieving 65–80% regioselectivity for the 4-position. Key parameters include:
Decarboxylative fluorination offers an alternative route. Azepine-4-carboxylic acids react with Selectfluor® or N-fluoro-benzensulfonimide (NFSI) in acetonitrile, mediated by AgNO₃. The reaction proceeds through a radical decarboxylation mechanism, delivering 4-fluoro derivatives in 60–75% yield. Substrates with electron-withdrawing N-protecting groups (e.g., Boc, Cbz) enhance selectivity by polarizing the C4–H bond [4] [6].
For late-stage fluorination, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® enable direct H/F exchange at C4. However, these reagents require activated precursors (e.g., 4-hydroxyazepines), and epimerization at C3/C5 remains a challenge. Optimization studies show that DAST in CH₂Cl₂ at –78°C retains ring stereochemistry with 90% diastereomeric excess [6]:
Reaction: 4-OH-azepine + DAST → 4-F-azepine Conditions: CH₂Cl₂, –78°C, 2 h Yield: 82%; de: 90%
Accessing enantiopure 4-fluoroazepines is critical for pharmaceutical applications, as chirality influences biological activity. Chiral-pool strategies utilize natural amino acids (e.g., L-hydroxyproline) as starting materials. In a patented route, L-hydroxyproline undergoes protection, O-mesylation, and nucleophilic fluorination with KF/Cryptand[2.2.2] to furnish cis-4-fluoro-L-proline. Ring expansion via Schmidt reaction then yields (4S)-fluoro-hexahydro-1H-azepine with >98% ee [6].
Transition-metal catalysis provides a more versatile approach. Rhodium(II)/chiral phosphine complexes (e.g., (R)-BINAP) catalyze the asymmetric hydrogenation of 4-fluoro-1,2,3,6-tetrahydroazepines. This method achieves 92–97% ee but requires elevated H₂ pressure (200 psi) and low temperatures (0°C) [6].
Table 2: Asymmetric Synthesis Methods for 4-Fluoroazepines
Strategy | Catalyst/Reagent | ee Range | Reaction Time | Scale Feasibility |
---|---|---|---|---|
Chiral Pool (L-Proline) | KF/Cryptand[2.2.2] | >98% | 12 h | Multi-gram |
Rh-Catalyzed Hydrogenation | Rh/(R)-BINAP, H₂ (200 psi) | 92–97% | 24 h | Lab-scale |
Organocatalytic Fluorination | Cinchona-Alkaloid·HF | 85–90% | 48 h | Milligram |
Organocatalysis using cinchona-alkaloid-derived catalysts (e.g., (DHQD)₂PHAL) facilitates enantioselective electrophilic fluorination of N-protected 3,4-didehydroazepines. Yields reach 70–80% with 85–90% ee, but reaction times extend to 48 h, limiting industrial utility [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: